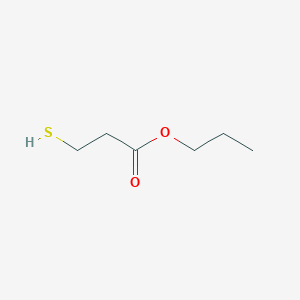

Propyl 3-mercaptopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propyl 3-mercaptopropanoate is a chemical compound with the molecular formula C6H12O2S . It is also known as N-PROPYL 3-MERCAPTOPROPIONATE .

Synthesis Analysis

The synthesis of 3-mercaptopropionic acid esters, such as propyl 3-mercaptopropanoate, can be achieved through an addition reaction of H2S to the corresponding acrylic acid ester. This process is carried out in the presence of a solid-support functionalized with basic guanidine functional groups . Another study discusses the direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .

Molecular Structure Analysis

The molecular structure of Propyl 3-mercaptopropanoate consists of 6 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

科学的研究の応用

Thiol-Ene Free-Radical Reactions

“N-PROPYL 3-MERCAPTOPROPIONATE” has been used in thiol/ene free-radical reactions. These reactions are highly effective when compared with complicated synthesis methods and precise sequence control . The compound has been used in the thiol/ene free-radical reaction of N-phenylacrylamide (NPA)/pentaerythritol tetra (3-mercaptopropionate) (PETMP) by ultraviolet irradiation to give the final product .

Photoluminescence

The compound has been used in the creation of materials with photoluminescent properties. This is achieved through the thiol/ene free-radical reaction mentioned above .

Adhesive Applications

“N-PROPYL 3-MERCAPTOPROPIONATE” has been used in the creation of adhesives. The adhesion of the final product has been validated on various substrates. It has a strong ability to stick to glass surfaces, even when submerged in water for an extended time .

Thermoresponsive Applications

The compound has been used in the creation of thermoresponsive materials. This is achieved through the thiol/ene free-radical reaction mentioned above .

Fabrication of Porous Scaffolds for Tissue Engineering

“N-PROPYL 3-MERCAPTOPROPIONATE” has been used in the fabrication of porous scaffolds for supporting cell growth, playing a role in the field of tissue engineering . This research focused on the combination of a biodegradable emulsion template along with the assisting of a low-cost polymerization reaction .

Fibroblast Regeneration

The compound has been used in the creation of materials suitable for fibroblast regeneration. This is achieved through the fabrication of porous scaffolds mentioned above .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Propyl 3-mercaptopropanoate. Personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

作用機序

Target of Action

It’s structurally similar compound, 3-mercaptopropionate (3-mp), has been found to interact with a hydrophobic protein fraction isolated from rat cerebral cortex .

Mode of Action

3-mp, a related compound, has been shown to inhibit the binding of l-glutamate and l-aspartate to a hydrophobic protein fraction from rat cerebral cortex

Biochemical Pathways

3-mp has been found in the anoxic pore waters of coastal marine sediments , suggesting that it might be involved in sulfur metabolism in these environments

Result of Action

The related compound 3-mp has been shown to inhibit the binding of l-glutamate and l-aspartate to a hydrophobic protein fraction from rat cerebral cortex , which could potentially alter neurotransmitter signaling.

特性

IUPAC Name |

propyl 3-sulfanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-2-4-8-6(7)3-5-9/h9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMHDIYZJQVNSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428566 |

Source

|

| Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 3-mercaptopropanoate | |

CAS RN |

165804-07-9 |

Source

|

| Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)